molecular formula C17H17NO3S B2506290 (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 903198-10-7

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2506290
CAS RN: 903198-10-7
M. Wt: 315.39
InChI Key: UGLOWBYPGUWQOP-ZSOIEALJSA-N
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
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Scientific Research Applications

Two-Photon Excited Fluorescence Properties

Research on aurone derivatives, which share structural motifs with the specified compound, shows significant applications in optical materials science. These compounds, upon being pumped by femtosecond laser pulses, exhibit strong two-photon excited fluorescence, indicating potential use in two-photon microscopy, optical data storage, and photodynamic therapy (Lin Ma et al., 2013).

Chemical Synthesis and Reactivity

The study of reactions involving similar compounds to the specified benzofuran derivative provides insights into synthetic pathways that can be utilized for creating a variety of chemical structures. This knowledge is crucial for developing new pharmaceuticals, materials, and chemical probes. For example, reactions involving azirines and benzoxazoles have been explored, suggesting potential methodologies for constructing complex molecules with applications in medicinal chemistry (Simon M. Ametamey and H. Heimgartner, 1990).

Fluorescent Dyes with Large Stokes Shifts

Compounds structurally related to the queried chemical have been synthesized to serve as fluorescent dyes with large Stokes shifts. These dyes, due to their unique photophysical properties, find applications in bioimaging, sensors, and fluorescence microscopy, enabling better visualization and detection of biological processes without interference from the excitation light (Sandra Rihn et al., 2012).

Nonlinear Optical Properties

The study of analogs to the Foron blue SR, which may share similar functional groups with the specified compound, highlights the potential of these materials in nonlinear optics. Their high hyperpolarizability values suggest applications in optical switching, modulation, and telecommunication technologies, contributing to advancements in photonics and information processing (Archana A. Bhagwat and N. Sekar, 2019).

properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10-7-13(19)12(9-18(2)3)17-15(10)16(20)14(21-17)8-11-5-4-6-22-11/h4-8,19H,9H2,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLOWBYPGUWQOP-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.